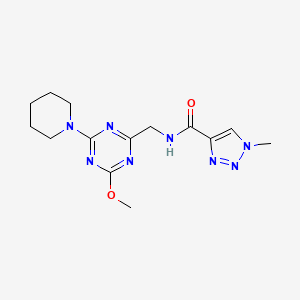

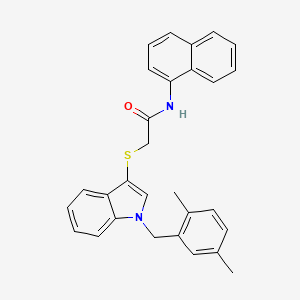

![molecular formula C16H17NO4S B2554333 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid CAS No. 361464-18-8](/img/structure/B2554333.png)

2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid is a molecule that has garnered interest in various fields of chemistry and pharmacology due to its structural features and potential biological activities. The presence of the phenylsulfonyl group and the amino acid backbone suggests that this compound could serve as a versatile intermediate for the synthesis of more complex molecules, potentially with significant biological activities .

Synthesis Analysis

The synthesis of related compounds has been demonstrated through Michael addition reactions, where a chiral glycine Schiff base Ni(II)-complex is reacted with 1-(1-(phenylsulfonyl)vinylsulfonyl)benzene to produce 2-amino-4,4-bis(phenylsulfonyl)butanoic acid . This method provides a route to synthesize amino acids with substantial steric bulk and lipophilicity, which could be beneficial for binding to apolar sites of endogenous receptors. Another related synthesis involves the preparation of 3-methyl-2-(phenylsulfonamido)butanoic acid and its subsequent complexation with various metals . These methods highlight the synthetic versatility of phenylsulfonyl-amino acid derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid has been characterized using techniques such as FTIR, mass spectrometry, and single crystal X-ray diffraction . These studies reveal that molecules can form 2D polymeric networks in the crystallographic plane, with intermolecular interactions such as N–H···O–H bonds. Hirshfeld surface analysis has been employed to study these interactions further .

Chemical Reactions Analysis

The chemical reactivity of phenylsulfonyl-amino acid derivatives can be inferred from the synthesis of related compounds. For instance, the Michael addition reaction used to synthesize 2-amino-4,4-bis(phenylsulfonyl)butanoic acid demonstrates the nucleophilic character of the chiral glycine Schiff base Ni(II)-complex . Additionally, the sulfonation process has been used to remove undesired isomers in the synthesis of 4,4-bis(4-fluorophenyl)butanoic acid, indicating the potential for selective reactions in the presence of sulfonate groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid derivatives are influenced by their molecular structure. The steric bulk and lipophilicity introduced by the phenylsulfonyl groups are expected to affect the binding interactions with biological targets . The metal complexes of related compounds have been shown to possess antimicrobial and enzyme inhibition activities, as well as radical scavenging and antioxidant potential . These properties suggest that the compound may also exhibit similar biological activities, which could be explored in further studies.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis Applications

The molecule has been utilized in the field of asymmetric synthesis. Specifically, it was involved in Michael addition reactions of a chiral glycine Schiff base Ni(II)-complex with 1-(1-(phenylsulfonyl)vinylsulfonyl)benzene. This method was key to the asymmetric synthesis of 2-amino-4,4-bis(phenylsulfonyl)butanoic acid, showcasing its importance in generating compounds with substantial steric bulk and lipophilicity. These characteristics are vital as they can enhance binding to the apolar sites of various endogenous receptors. The research also mentioned the preparation of Fmoc derivative of the target amino acids ready for peptide coupling, demonstrating its potential in peptide synthesis and drug development (Nagaoka et al., 2020).

Antimicrobial Applications

Another significant application of this compound is in the synthesis of antimicrobial agents. A study detailed the novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones using polyphosphate ester (PPE). This approach not only improved reaction times but also increased yields. The synthesized compounds underwent antimicrobial screening, showing a range of Minimum Inhibitory Concentration (MIC) values, indicative of their potential in antimicrobial treatment (Zareef et al., 2008).

Eigenschaften

IUPAC Name |

2-(benzenesulfonamido)-2-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-2-16(15(18)19,13-9-5-3-6-10-13)17-22(20,21)14-11-7-4-8-12-14/h3-12,17H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULROBPPXIHIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554253.png)

![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)

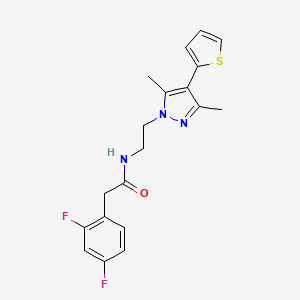

![1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2554258.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2554264.png)

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2554266.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)

![N-(4-bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2554270.png)

![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)